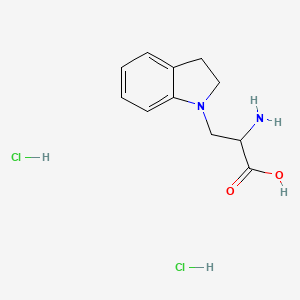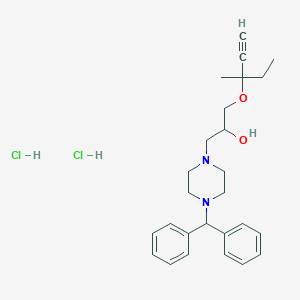
N-(3,4-dimethylphenyl)-4-(2-((ethylthio)methyl)pyrrolidin-1-yl)piperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound N-(3,4-dimethylphenyl)-4-(2-((ethylthio)methyl)pyrrolidin-1-yl)piperidine-1-carboxamide is a nitrogenous organic molecule that likely exhibits pharmacological activity given its structural complexity and the presence of multiple functional groups. While the provided papers do not directly discuss this compound, they do provide insights into similar nitrogen-containing heterocycles and their potential biological activities.
Synthesis Analysis
The synthesis of complex nitrogenous compounds often involves multi-step reactions, as seen in the preparation of small molecule inhibitors of PCSK9 mRNA translation, where a series of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides were developed . Similarly, polyamides containing pyridyl moieties were synthesized through direct polycondensation reactions . These methods could potentially be adapted for the synthesis of the compound , utilizing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of nitrogenous compounds can be elucidated using techniques such as FTIR spectroscopy, NMR, and mass spectrometry, as demonstrated in the study of 2-{4-[(tert-butoxycarbonyl)]piperazine-1-yl}pyridine-3-carboxylic acid . X-ray diffraction and DFT calculations are also employed to confirm the molecular geometry and electronic structure, which are crucial for understanding the reactivity and interaction of the compound with biological targets.
Chemical Reactions Analysis
Nitrogenous heterocycles often participate in a variety of chemical reactions. For instance, the synthesis of N-(2-carboxy-thieno[2,3-b]pyridin-3-yl)formamidines involved reactions with dimethylformamide/phosphoroxide chloride or amines . These reactions are indicative of the versatility of nitrogenous compounds in forming new chemical entities with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of nitrogenous compounds, such as solubility, thermal stability, and reactivity, are influenced by their molecular structure. The solubility of polymers containing pyridyl moieties in polar solvents was reported, which is a critical factor for their practical applications . The thermal properties were assessed using thermal gravimetric analysis, which provides information on the stability of the compound under various temperature conditions.
Wissenschaftliche Forschungsanwendungen
Molecular Interaction Studies
Compounds with similar structural features have been studied for their molecular interactions with biological receptors. For instance, research on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) has provided valuable insights into the antagonist behavior for the CB1 cannabinoid receptor, demonstrating how structural analogs can offer potent and selective inhibition. This type of research underlines the importance of molecular design in developing pharmaceuticals that target specific receptors with high affinity and selectivity (Shim et al., 2002).
Synthesis and Application in Heterocyclic Chemistry
The synthesis and functional exploration of heterocyclic compounds, as demonstrated by the work on cyanoacetamide derivatives, highlight the role of such chemicals in developing new materials with potential antitumor and antioxidant activities. This research area is crucial for discovering novel drugs and materials with significant biological effects (Bialy & Gouda, 2011).
Antidepressant and Nootropic Agents
Research on compounds containing the pyrrolidine and piperidine frameworks has been directed toward evaluating their potential as antidepressant and nootropic agents. These studies provide a foundation for developing new therapeutic agents that could address central nervous system disorders by modulating neurotransmitter activity (Thomas et al., 2016).
Pharmacological Interest
The synthesis of substituted 1H-1-pyrrolylcarboxamides indicates the ongoing interest in creating compounds with pharmacological properties. The process involves acyl chlorides and various amines, underscoring the versatility of these chemical structures in synthesizing potentially active biological molecules (Bijev et al., 2003).
Eigenschaften
IUPAC Name |
N-(3,4-dimethylphenyl)-4-[2-(ethylsulfanylmethyl)pyrrolidin-1-yl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N3OS/c1-4-26-15-20-6-5-11-24(20)19-9-12-23(13-10-19)21(25)22-18-8-7-16(2)17(3)14-18/h7-8,14,19-20H,4-6,9-13,15H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSHWAVRMDTWTJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCC1CCCN1C2CCN(CC2)C(=O)NC3=CC(=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethylphenyl)-4-(2-((ethylthio)methyl)pyrrolidin-1-yl)piperidine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chloro-4-methoxyphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2553328.png)
![3-[(2-Methylpropyl)amino]phenol](/img/structure/B2553330.png)


![(5Z)-3-[4-(diethylamino)phenyl]-5-[(4-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2553336.png)
![4-Chloro-2-{[(1-cyanocyclohexyl)(methyl)carbamoyl]methoxy}benzamide](/img/structure/B2553339.png)

![2-(2-(ethylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2553342.png)

![2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2553344.png)

![5-[4-(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)piperidin-1-yl]sulfonyl-3-methyl-1,3-benzoxazol-2-one](/img/structure/B2553346.png)
![4-butoxy-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2553349.png)
![2-[3-{4-[2-(cyclopropylamino)-2-oxoethyl]phenyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(2,5-dimethylphenyl)acetamide](/img/no-structure.png)